REACTION_CXSMILES
|
[ClH:1].C(OC([N:9]1[CH2:14][CH2:13][N:12]([C:15]2[N:19]=[C:18]([CH3:20])[O:17][N:16]=2)[CH2:11][CH2:10]1)=O)(C)(C)C>O1CCOCC1.C(OCC)C>[ClH:1].[CH3:20][C:18]1[O:17][N:16]=[C:15]([N:12]2[CH2:13][CH2:14][NH:9][CH2:10][CH2:11]2)[N:19]=1 |f:4.5|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
was stirred over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with diethylether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC1=NC(=NO1)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |